5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one
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Overview
Description
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one is a versatile compound with a unique structure that allows for diverse applications in scientific research.
Preparation Methods
The synthesis of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one involves several steps. The starting materials typically include 5-bromo-2-oxo-1-propylindoline and 3-heptyl-2-thioxothiazolidin-4-one. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation reactions using reagents like bromine or chlorine.
Addition: Reactions with nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various downstream effects, depending on the specific enzyme and pathway involved .
Comparison with Similar Compounds
Similar compounds to 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-heptyl-2-thioxothiazolidin-4-one include:
- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-methyl-2-thioxothiazolidin-4-one
- 5-(5-Bromo-2-oxo-1-propylindolin-3-ylidene)-3-ethyl-2-thioxothiazolidin-4-one
These compounds share a similar core structure but differ in the substituents attached to the thiazolidinone ring.
Properties
CAS No. |
617698-11-0 |
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Molecular Formula |
C21H25BrN2O2S2 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(5Z)-5-(5-bromo-2-oxo-1-propylindol-3-ylidene)-3-heptyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H25BrN2O2S2/c1-3-5-6-7-8-12-24-20(26)18(28-21(24)27)17-15-13-14(22)9-10-16(15)23(11-4-2)19(17)25/h9-10,13H,3-8,11-12H2,1-2H3/b18-17- |
InChI Key |
PYXODQPLGICRKM-ZCXUNETKSA-N |
Isomeric SMILES |
CCCCCCCN1C(=O)/C(=C/2\C3=C(C=CC(=C3)Br)N(C2=O)CCC)/SC1=S |
Canonical SMILES |
CCCCCCCN1C(=O)C(=C2C3=C(C=CC(=C3)Br)N(C2=O)CCC)SC1=S |
Origin of Product |
United States |
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